molecular formula C7H3BrF4O2S B13433792 1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene

1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene

Cat. No.: B13433792
M. Wt: 307.06 g/mol
InChI Key: BQJKMWSUSHCXNH-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene is an organobromine compound with the molecular formula C7H3BrF4O2S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylsulfonyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1-bromo-2-fluorobenzene.

    Introduction of Trifluoromethylsulfonyl Group: The trifluoromethylsulfonyl group is introduced using reagents like trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The bromine and fluorine atoms also contribute to the compound’s unique chemical behavior, allowing it to participate in a wide range of reactions.

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-4-(trifluoromethyl)benzene: This compound lacks the fluorine and sulfonyl groups, making it less reactive in certain chemical reactions.

    1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a trifluoromethylsulfonyl group, leading to different chemical properties and reactivity.

    1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene: This compound has a trifluoroethyl group, which affects its reactivity and applications compared to this compound.

The unique combination of bromine, fluorine, and trifluoromethylsulfonyl groups in this compound makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C7H3BrF4O2S

Molecular Weight

307.06 g/mol

IUPAC Name

1-bromo-2-fluoro-4-(trifluoromethylsulfonyl)benzene

InChI

InChI=1S/C7H3BrF4O2S/c8-5-2-1-4(3-6(5)9)15(13,14)7(10,11)12/h1-3H

InChI Key

BQJKMWSUSHCXNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)F)Br

Origin of Product

United States

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